6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]
Brand Name: Vulcanchem
CAS No.: 1202765-56-7
VCID: VC3402417
InChI: InChI=1S/C12H14BrNO/c13-9-1-2-10-11(7-9)14-8-12(10)3-5-15-6-4-12/h1-2,7,14H,3-6,8H2
SMILES: C1COCCC12CNC3=C2C=CC(=C3)Br
Molecular Formula: C12H14BrNO
Molecular Weight: 268.15 g/mol

6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]

CAS No.: 1202765-56-7

Cat. No.: VC3402417

Molecular Formula: C12H14BrNO

Molecular Weight: 268.15 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] - 1202765-56-7

Specification

CAS No. 1202765-56-7
Molecular Formula C12H14BrNO
Molecular Weight 268.15 g/mol
IUPAC Name 6-bromospiro[1,2-dihydroindole-3,4'-oxane]
Standard InChI InChI=1S/C12H14BrNO/c13-9-1-2-10-11(7-9)14-8-12(10)3-5-15-6-4-12/h1-2,7,14H,3-6,8H2
Standard InChI Key HJBDQOZMIJOABX-UHFFFAOYSA-N
SMILES C1COCCC12CNC3=C2C=CC(=C3)Br
Canonical SMILES C1COCCC12CNC3=C2C=CC(=C3)Br

Introduction

Chemical Properties and Structure

Basic Information

6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] is characterized by the following chemical properties:

PropertyInformation
CAS Number1202765-56-7
Molecular FormulaC₁₂H₁₄BrNO
Alternative Names6-Bromo-1,2-dihydrospiro[indole-3,4'-oxane], 6-bromo-1,2,2',3',5',6'-hexahydrospiro[indole-3,4'-pyran]
Structure TypeHeterocyclic spiro compound

The compound features an indoline scaffold connected via a spiro center to a pyran ring, with a bromine substituent at position 6 of the indoline moiety . This spiro arrangement creates a rigid three-dimensional structure that contributes to its distinctive chemical and biological properties.

Structural Features

The compound's structure can be divided into three key components:

  • The indoline core - a nitrogen-containing bicyclic structure

  • The pyran (oxane) ring - a six-membered oxygen heterocycle

  • The spiro center - connecting both ring systems at position 3 of indoline and position 4 of pyran

The bromine atom at position 6 serves as a potential site for further functionalization and may enhance the compound's binding affinity to biological targets through halogen bonding interactions.

Synthesis and Preparation Methods

Related Compound Synthesis

Related compounds such as 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one (CAS: 1190861-43-8) have been synthesized through multi-step procedures . The key step typically involves formation of the spiro center through cyclization reactions.

Biological Activity and Pharmacological Properties

Enzyme Inhibition

While specific data for 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] is limited, structurally related indolin-2-one derivatives have demonstrated significant enzyme inhibitory properties. Particularly notable is their activity as p38 mitogen-activated protein kinase inhibitors, with some compounds exhibiting IC₅₀ values below 100 nM .

Structure-Activity Relationships

Comparison with Related Compounds

Comparing 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] with structurally similar compounds provides insights into structure-activity relationships:

CompoundKey Structural DifferencePotential Impact on Activity
6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-oneContains a carbonyl at position 2May enhance binding to hydrogen bond donors in biological targets
(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanolContains hydroxymethyl group instead of bromineAlters hydrogen bonding capability and physical properties

Role of the Bromine Substituent

The bromine atom at position 6 likely contributes significantly to the compound's biological activity and physicochemical properties:

  • Enhances lipophilicity, potentially improving membrane permeability

  • Provides a site for halogen bonding with biological targets

  • Influences the electronic distribution across the indoline ring system

  • May serve as a potential site for further chemical modifications

Research Applications

Medicinal Chemistry Applications

6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] has potential value in medicinal chemistry as:

  • A scaffold for developing targeted enzyme inhibitors

  • A lead compound for anti-inflammatory drug discovery

  • A precursor for synthesis of more complex bioactive molecules

The spiro structure provides a rigid three-dimensional framework that can be leveraged for developing compounds with specific receptor binding profiles.

Experimental Models

Research involving related compounds has utilized various experimental models to evaluate biological activities:

  • THP-1 human monocytic cell line for assessing anti-inflammatory effects

  • LPS-stimulated cytokine production models

  • Enzyme inhibition assays

These experimental approaches provide valuable frameworks for investigating the biological properties of 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] .

While specific physical data for 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] is limited, related compounds provide reference points:

PropertyValue (based on related compounds)
AppearanceTypically a solid
Molecular WeightApproximately 268 g/mol (calculated)
Storage RecommendationsStore in cool, dry, well-ventilated area away from incompatible substances

Chemical Reactivity

The compound likely undergoes reactions characteristic of both indoline and pyran ring systems:

  • N-substitution reactions at the indoline nitrogen

  • Electrophilic aromatic substitution on the benzene portion

  • Reactions involving the pyran oxygen

  • Halogen exchange or coupling reactions at the bromine position

Analytical Characterization

Identification Methods

Analytical techniques commonly used to characterize 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] and related compounds include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry

  • Infrared Spectroscopy

  • X-ray Crystallography for structural confirmation

Comparison with Therapeutic Compounds

Relation to Known Drug Classes

The spiroindoline scaffold appears in several compounds of pharmaceutical interest. The structural features of 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] align with certain kinase inhibitors and anti-inflammatory agents in development.

Research on substituted indolin-2-one derivatives suggests potential combination therapies with:

  • Antagonists of M3 muscarinic receptors

  • β2-agonists

  • PDE4 inhibitors

  • Corticosteroids

  • Leukotriene D4 antagonists

This suggests that 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] may have complementary activity with established therapeutic agents.

Future Research Directions

Structure Optimization

Future research could focus on structural modifications to enhance specific biological activities:

  • Substitution of the bromine with other functional groups

  • Modification of the indoline nitrogen

  • Introduction of substituents on the pyran ring

  • Exploration of stereochemical influences on activity

Target Identification

Detailed studies to identify specific molecular targets of 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] would provide valuable insights for drug development. Potential approaches include:

  • Affinity-based proteomics

  • Computational docking studies

  • Structure-activity relationship analyses with defined targets

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